5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE
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Overview
Description
5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including cyano, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, which involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . This method can be performed without solvents at room temperature or with solvents under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as solvent-free reactions, high-temperature stirring, and the use of catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s cyano and thiazole groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-methylpyridine: Used in the synthesis of inhibitors for enzymes like inosine 5’-monophosphate dehydrogenase.
3-Cyanopyridines: Known for their antiproliferative activity and potential as anticancer agents.
Uniqueness
5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[2-[cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl]-6-methyl-2-propylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S2/c1-3-8-25-19-15(10-21)9-16(13(2)23-19)18-12-26-20(24-18)17(11-22)14-6-4-5-7-14/h9,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRZBXNMCDMKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)C(=C3CCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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